3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS No.: 1242971-50-1
Cat. No.: VC2660219
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242971-50-1 |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H22N2O4/c23-16-3-1-2-15-14-6-11(9-22(15)16)8-21(10-14)19(24)17-12-4-5-13(7-12)18(17)20(25)26/h1-5,11-14,17-18H,6-10H2,(H,25,26) |
| Standard InChI Key | GQNPTTYTFSDIEG-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4C5CC(C4C(=O)O)C=C5 |
| Canonical SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4C5CC(C4C(=O)O)C=C5 |
Introduction
Chemical Identity and Structural Characteristics
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a structurally complex organic compound that combines multiple functional groups and ring systems. The molecule features a bicyclo[2.2.1]hept-5-ene-2-carboxylic acid component connected to an 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl group via a carbonyl linkage. This unique structural arrangement potentially confers specific binding properties that could be valuable in medicinal chemistry applications .
The compound is registered with CAS number 1242971-50-1 and possesses a molecular formula of C20H22N2O4, corresponding to a molecular weight of 354.4 g/mol . The structure contains two nitrogen atoms and four oxygen atoms integrated within its complex framework. The bicyclo[2.2.1]hept-5-ene component is particularly noteworthy as it contains a bridged ring system with a double bond, which can serve as a reactive site for further chemical modifications .
Structural Components
The molecule can be conceptually divided into two primary structural components:
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The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid portion: This component features a bridged bicyclic system with a double bond and a carboxylic acid functional group. Similar bicyclic structures have been utilized as synthetic intermediates in pharmaceutical development .
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The 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl group: This complex heterocyclic system contains two nitrogen atoms and an oxo (ketone) group, potentially contributing to hydrogen bonding capabilities and specific receptor interactions.
These structural elements are connected through a carbonyl bridge, creating a molecule with multiple potential binding sites and conformational flexibility.
Physical and Chemical Properties
The physical and chemical properties of 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are important considerations for understanding its potential applications and handling requirements. Based on available data, the compound possesses specific characteristics that influence its behavior in various chemical and biological environments .
Analytical Characterization
The analytical characterization of 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is crucial for confirming its identity, assessing purity, and understanding its properties. While detailed analytical data is limited in the available search results, standard techniques that would typically be employed for characterization can be discussed .
Spectroscopic Analysis
For comprehensive characterization, the following spectroscopic methods would typically be applied:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the various proton environments, including those in the bicyclic system and heterocyclic portion
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¹³C NMR would identify the carbon atoms, including characteristic signals for the carbonyl groups and aromatic/olefinic carbons
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Mass Spectrometry:
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Would confirm the molecular weight of 354.4 g/mol
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Fragmentation patterns would provide structural confirmation
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Infrared Spectroscopy (IR):
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Would show characteristic absorption bands for the carbonyl groups and carboxylic acid functionality
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| Descriptor | Expected Characteristics |
|---|---|
| Lipophilicity (LogP) | Moderate to high due to the presence of multiple ring systems |
| Topological Polar Surface Area (TPSA) | Influenced by the carboxylic acid and carbonyl groups |
| Number of Hydrogen Bond Donors | At least one (carboxylic acid OH) |
| Number of Hydrogen Bond Acceptors | Multiple (carboxylic acid, carbonyl, and nitrogen atoms) |
| Rotatable Bonds | Limited by the rigid ring systems |
| 3D Conformational Analysis | Complex due to the bridged bicyclic system and heterocyclic portion |
These descriptors would be valuable for assessing the compound's drug-likeness and potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Integration with Cheminformatics Databases
The compound could potentially be incorporated into consensus datasets for data-driven drug design and chemogenomics, similar to those described in recent literature . Such integration would allow researchers to:
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Compare the compound with other bioactive molecules
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Identify potential targets based on structural similarities
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Predict possible biological activities
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Guide the design of focused compound libraries for screening
Modern approaches to drug discovery increasingly rely on comprehensive compound databases that facilitate computational analyses and machine learning applications for predicting biological activities and optimizing lead compounds .
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